molecular formula C4H4Cl2N2 B096617 4,5-Dichloro-2-methylimidazole CAS No. 15965-33-0

4,5-Dichloro-2-methylimidazole

Cat. No. B096617
CAS RN: 15965-33-0
M. Wt: 150.99 g/mol
InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylimidazole is a chemical compound that is part of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of chlorine and methyl groups on the imidazole ring can significantly influence the compound's reactivity and physical properties. Although the provided papers do not directly discuss 4,5-Dichloro-2-methylimidazole, they do provide insights into the synthesis, properties, and applications of structurally related imidazole derivatives.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1-methylimidazolium hydrogen sulfate is used as a catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones, indicating the versatility of imidazole compounds in catalysis . Another paper describes the synthesis of 2,4,5-trichlorobenzimidazole and its ribosylated derivatives, which are structurally related to 4,5-Dichloro-2-methylimidazole and are synthesized via diazotization procedures . Additionally, the Suzuki coupling reaction is employed to synthesize 5-aryl-1-methyl-4-nitroimidazoles, showcasing the utility of cross-coupling reactions in the modification of the imidazole ring .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior. Theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized molecular structure, vibrational spectra, and frontier molecular orbitals of compounds like 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole . Similarly, the structure of 5-chloro-1-methyl-4-nitroimidazole has been determined through conformational analysis, and its electronic properties have been studied using DFT methods .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their nucleophilic nature. For example, 2-methyl-4,5-dihydroimidazole is used as a doubly nucleophilic unit in the preparation of dihydroimidazole azaprostanoids, demonstrating the reactivity of the imidazole ring at multiple positions . The reactivity of these compounds can be further modified by introducing different substituents, as seen in the synthesis of various imidazole derivatives with potential antiviral and antiparasitic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect the compound's solubility, stability, and reactivity. For instance, the gas chromatographic-mass spectrometric determination of 4-(5-)methylimidazole in ammonia caramel colors indicates the importance of analytical methods in assessing the presence and concentration of imidazole derivatives in various matrices . The physical properties such as solubility and stability can be crucial for the compound's applications in medicinal chemistry and material science.

Scientific Research Applications

  • Synthesis of Imidazoles

    • Field : Organic & Biomolecular Chemistry
    • Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances in regiocontrolled synthesis of substituted imidazoles .
    • Method : The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
    • Results : The review highlights the bonds constructed during the formation of the imidazole .
  • Biological Activity of 4,5-diarylimidazole-2-thiones

    • Field : Biochemistry
    • Application : Some 4,5-diarylimidazole-2-thiones are known as antimicrobials, anti-inflammatory, antiarthritic, antihypercholesteremics, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .
    • Method : The synthesis of 4,5-diarylimidazole-2-thiones is based on the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives .
    • Results : The preparation of imidazole-2-thiones and their nucleophilic addition reactions have been reviewed .
  • Fabrication of Two-Dimensional MOF-5

    • Field : Material Science
    • Application : A facile strategy to fabricate two-dimensional (2D) MOF-5 with a thickness of 4 nm .
    • Method : 2-methylimidazole (2-MI) is used as a coordination regulator. 2-MI can inhibit the growth of MOF-5 in the vertical direction by competitive coordination to obtain 2D MOF-5 .
    • Results : The result is a 2D MOF-5 with a thickness of 4 nm .
  • Rubber Vulcanization

    • Field : Industrial Chemistry
    • Application : 4,5-di(furan-2-yl)-1H-imidazole-2-thiol, a type of imidazole, is used as an accelerator of rubber vulcanization .
    • Method : The condensation reactions of furfural with thiourea lead to the formation of this compound .
    • Results : This compound has been found to effectively accelerate the process of rubber vulcanization .
  • Knoevenagel Condensation

    • Field : Organic Chemistry
    • Application : 2-Methylimidazole (2-MI) is used in the synthesis of MOF-5 nanosheets, which have been found to enhance catalytic performance in Knoevenagel condensation .
    • Method : 2-MI can exist in the crystal structure of MOF-5 nanosheets by coordination or adsorption .
    • Results : The presence of more exposed catalytically active sites and weak basic sites (–NH) in MOF-5 nanosheets is beneficial for enhancing their catalytic performance in Knoevenagel condensation .
  • Synthesis of Biologically Important Compounds
    • Field : Biochemistry
    • Application : 4,5-diarylimidazole-2-thiones are known as antimicrobials, anti-inflammatory, antiarthritic, antihypercholesteremics, and as cholesterol acyltransferase and blood platelet aggregation inhibitors . Some of these compounds have been applied to the synthesis of biologically important compounds .
    • Method : The synthesis of 4,5-diarylimidazole-2-thiones is based on the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives .
    • Results : The preparation of imidazole-2-thiones and their nucleophilic addition reactions have been reviewed .

Safety And Hazards

4,5-Dichloro-2-methylimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazoles have been the focus of recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

4,5-dichloro-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRYWVBALYOSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310090
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methylimidazole

CAS RN

15965-33-0
Record name 15965-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JP Dirlam, RB James, EV Shoop - The Journal of Organic …, 1982 - ACS Publications
Using procedures analogous to those employed previously for the synthesis of 2-substitutedimidazoles from imidates, 6 we prepared 2,, 6,-dimethoxyphenyl imidazol-2-yl ketone (5) …
Number of citations: 14 pubs.acs.org
AA Kovalenko, LN Divaeva, AA Zubenko… - Russian Journal of …, 2016 - Springer
Previously unknown 1-alkyl-, 1-benzyl-, and 1-aryloxyethylderivatives of dichloroimidazoles and products of their structural transformation were synthesized from 4,5-dichloroimidazole …
Number of citations: 4 link.springer.com
GV Dolgushin, IM Lazarev, LI Larina… - … für Naturforschung A, 1994 - degruyter.com
The 35 Cl NQR spectra of 3,5-dichloro-1,2,4-triazole derivatives have been examined. MNDO calculations of chloroazoles (imidazole, triazole) including their ionic forms have been …
Number of citations: 10 www.degruyter.com
M Owczarek, KA Hujsak, DP Ferris… - … A-FOUNDATION AND …, 2017 - scripts.iucr.org
The perception of organic crystals as brittle objects is very common. There exists, however, a group of crystals showing exceptional mechanical properties, eg, flexibility or plasticity,[1–4…
Number of citations: 4 scripts.iucr.org
AW Lutz, S Delorenzo - Journal of heterocyclic chemistry, 1967 - Wiley Online Library
With one exception chloroimidazoles containing an unalkylated ring nitrogen have been ignored. Procedures are described using hypochlorite solution that permit the synthesis of 4,5‐…
Number of citations: 45 onlinelibrary.wiley.com
P Commins, DP Karothu… - Angewandte Chemie …, 2019 - Wiley Online Library
The mention of the word “crystal” invokes images of minerals, gems, and rocks, all of which are inevitably solid, hard, and durable entities with well‐defined smooth faces and straight …
Number of citations: 86 onlinelibrary.wiley.com
KM O'Rourke - 2018 - theses.gla.ac.uk
During the course of this PhD, a number of potential PET and SPECT imaging agents were synthesised for particular in vivo targets. The first targets were monocarboxylate transporters …
Number of citations: 2 theses.gla.ac.uk
AP Losev, ND Lyal'Kova, EI Sagun - Journal of Applied …, 1981 - researchgate.net
The role of carotenoids in photobiological processes has not yet been sufficiently investigated. There is no doubt that the functions of carotenoids are related to their specific …
Number of citations: 5 www.researchgate.net
EV Aleksandrova, AN Kravchenko… - Chemistry of Heterocyclic …, 2011 - Springer
Properties of haloimidazoles (review) | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Download PDF Published: 03 …
Number of citations: 21 link.springer.com
NESMEYAN. AN, DN Kravtsov… - DOKLADY …, 1968 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 22

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